

An In-depth Technical Guide on the Physico-chemical Properties of Saccharocarcin A

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Compound of Interest

Compound Name: Saccharocarcin A

Cat. No.: B10814137

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Introduction

Saccharocarcin A is a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics.[1][2] Isolated from the fermentation broth of the actinomycete *Saccharothrix aerocolongenes* subsp. *antibiotica*, it has demonstrated significant inhibitory effects against Gram-positive bacteria.[1][3][4] This document provides a comprehensive overview of the known physico-chemical properties of **Saccharocarcin A**, detailed experimental protocols for its analysis, and insights into its biological context.

Physico-chemical Data

The fundamental physico-chemical properties of **Saccharocarcin A** are summarized below. These data are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₆₇ H ₁₀₁ NO ₂₀ | |
| Molecular Weight | 1240.51 g/mol | |
| Appearance | White Solid | |
| Melting Point | 220°C | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | |
| Purity | >95% (by HPLC) | |
| Source Organism | Saccharothrix aerocolongenes subsp. antibiotica (formerly Amycolatopsis sp.) | |
| CAS Number | 158475-32-2 | |

Experimental Protocols

Detailed methodologies are essential for the replication of results and further investigation. The following sections outline the protocols for the isolation and spectroscopic analysis of **Saccharocarcin A**.

The production and purification of **Saccharocarcin A** involve fermentation of the source organism followed by a multi-step extraction and chromatographic process.

1. Fermentation:

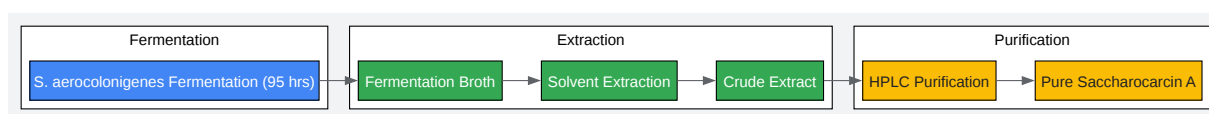
- Organism: Saccharothrix aerocolonigenes subsp. antibiotica (SCC 1886).
- Medium: A starch-rich fermentation medium is used for optimal production.
- Conditions: Fermentation is carried out for approximately 95 hours to achieve peak production of the saccharocarmins.

2. Isolation:

- Initial Extraction: The whole fermentation broth is extracted using a suitable organic solvent (e.g., ethyl acetate).
- Concentration: The solvent extract is concentrated under reduced pressure to yield a crude residue.

3. Purification:

- Chromatography: The crude extract is subjected to purification, typically using High-Performance Liquid Chromatography (HPLC).
- Stationary Phase: A reverse-phase column (e.g., C18) is commonly used.
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is employed to elute the compounds.
- Detection: Fractions are monitored by UV absorbance, and those corresponding to **Saccharocarcin A** are collected.
- Final Step: The purified fractions are pooled and lyophilized to obtain **Saccharocarcin A** as a white solid.



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A simplified workflow for producing and isolating **Saccharocarcin A**.

The structural elucidation of **Saccharocarcin A** relies on a combination of spectroscopic and spectrometric techniques.

1. Mass Spectrometry (MS):

- **Technique:** Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and elemental composition.
- **Sample Preparation:** The purified compound is dissolved in a suitable matrix (for FAB-MS) or solvent (for ESI-MS) and introduced into the mass spectrometer.
- **Data Analysis:** The resulting mass spectrum provides the mass-to-charge ratio (m/z), from which the molecular formula $C_{67}H_{101}NO_{20}$ and molecular weight of 1240.51 are confirmed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Techniques:** A full suite of NMR experiments is required, including 1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC).
- **Sample Preparation:** A sample of pure **Saccharocarcin A** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- **Data Acquisition:** Spectra are acquired on a high-field NMR spectrometer.
- **Data Analysis:** The chemical shifts, coupling constants, and correlations from these spectra are used to piece together the complex macrocyclic structure, including the stereochemistry of its various chiral centers and the nature of its sugar moieties.

3. UV-Vis Spectroscopy:

- **Purpose:** To determine the ultraviolet-visible absorption characteristics, which are indicative of the chromophores within the molecule.
- **Procedure:**
 - Prepare a series of dilutions of **Saccharocarcin A** in a suitable solvent (e.g., methanol or ethanol).
 - Use a calibrated UV-Vis spectrophotometer to measure the absorbance of each solution from approximately 200 to 400 nm.
 - The solvent used for dilution serves as the blank reference.

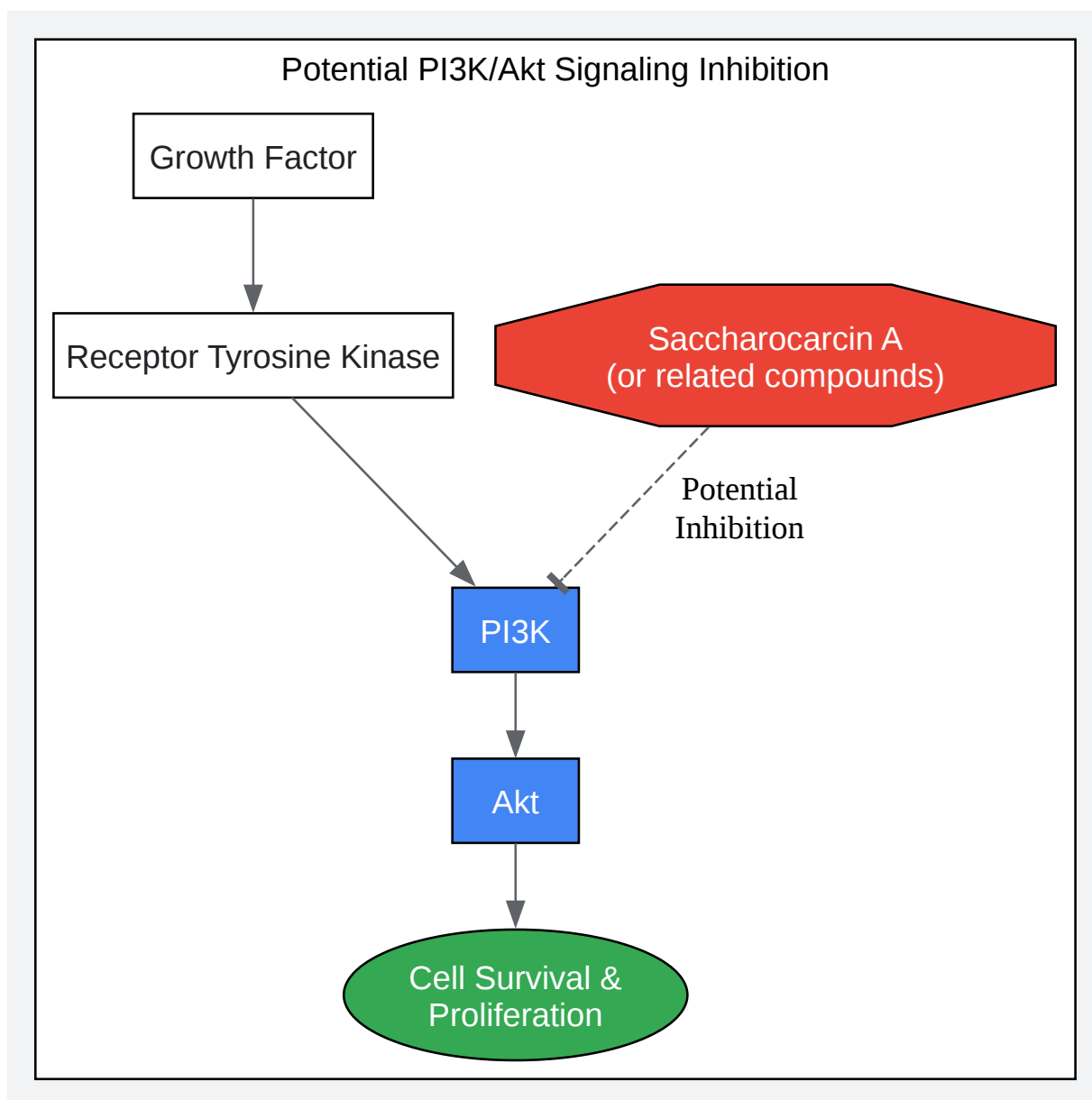
- The wavelength of maximum absorbance (λ_{max}) is recorded. While specific λ_{max} values for **Saccharocarcin A** are not detailed in the provided search results, tetronic acids and macrocyclic lactones typically exhibit characteristic absorption bands in the UV region.

Biological Activity and Potential Signaling Pathways

Saccharocarcin A is a member of a broader class of tetronic acid antibiotics that includes compounds like Tetrocarcin A and Versipelostatin. While the specific signaling pathway targeted by **Saccharocarcin A** has not been fully elucidated, the mechanisms of its structural relatives provide valuable insights.

- **Antibacterial Activity:** **Saccharocarcin A** shows pronounced activity against Gram-positive bacteria such as *Micrococcus luteus* and *Staphylococcus aureus*, as well as *Chlamydia trachomatis*.
- **Related Compound Activity:** Tetrocarcin A, a structurally related compound, has been shown to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway. Another relative, Versipelostatin, inhibits the unfolded protein response (UPR) stress signaling pathway by targeting the promoter of the GRP78 gene, leading to selective cell death in glucose-deprived cancer cells.

Given these relationships, it is plausible that **Saccharocarcin A** may also interfere with critical cell survival pathways.



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Hypothesized inhibition of the PI3K/Akt pathway by **Saccharocarcin A**.

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